N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432448
InChI: InChI=1S/C8H9F3N2/c1-13(2)7-3-6(4-12-5-7)8(9,10)11/h3-5H,1-2H3
SMILES:
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine

CAS No.:

Cat. No.: VC17432448

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine -

Specification

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
IUPAC Name N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine
Standard InChI InChI=1S/C8H9F3N2/c1-13(2)7-3-6(4-12-5-7)8(9,10)11/h3-5H,1-2H3
Standard InChI Key YQJKKJITMIIJTD-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CN=CC(=C1)C(F)(F)F

Introduction

N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine is a nitrogen-containing heterocyclic organic compound. It features a pyridine ring substituted with a trifluoromethyl group and two methyl groups attached to the nitrogen atom at the 3-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis Methods

The synthesis of N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine typically involves the amination of a halogenated pyridine precursor. This process can be facilitated by various catalysts or under specific conditions such as microwave irradiation to enhance efficiency and yield .

Pharmaceutical Applications

Compounds with similar structures have been explored for their biological activities, including potential roles as therapeutic agents. The trifluoromethyl group often enhances lipophilicity and metabolic stability, making such compounds more suitable for biological applications.

Chemical Reactions

The compound can participate in various chemical reactions due to its reactive functional groups. For instance, the dimethylamine group can undergo further alkylation or acylation reactions, while the trifluoromethyl group can influence the compound's reactivity in nucleophilic substitution reactions.

Safety and Handling

Handling of this compound should follow standard laboratory safety protocols due to potential hazards associated with organic chemicals. Although specific safety data for this compound is not detailed, compounds with similar structures can be corrosive or irritating to skin and eyes .

Data Table: General Information

PropertyDescription
Molecular FormulaC9H10F3N2
Molecular WeightApproximately 208.18 g/mol
Chemical StructurePyridine ring with trifluoromethyl and dimethylamine groups
SynthesisAmination of halogenated pyridine precursors
Potential ApplicationsPharmaceutical and chemical synthesis

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